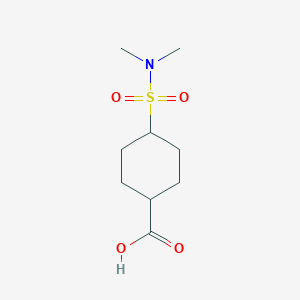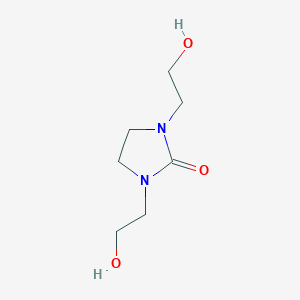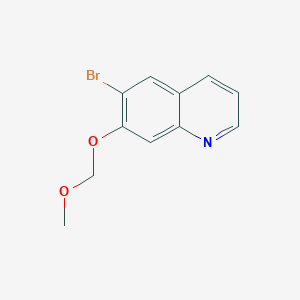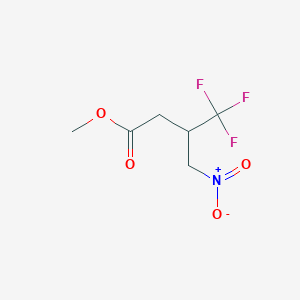![molecular formula C11H18ClNO B13970613 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13970613.png)
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a chloromethyl group attached to a spirocyclic nonane ring system, which includes an azaspiro moiety. The presence of the azaspiro structure imparts significant chemical stability and reactivity, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of a suitable azaspiro precursor with chloromethyl ketone under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide to ensure optimal yields.
Industrial production methods for this compound may involve large-scale batch reactions, where the reactants are combined in a reactor vessel and subjected to precise temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.
Chemical Reactions Analysis
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone undergoes a variety of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research has explored its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, where its reactivity and stability are advantageous.
Mechanism of Action
The mechanism of action of 1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for target molecules.
Comparison with Similar Compounds
1-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone can be compared with other spirocyclic compounds, such as:
1-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone: This compound features a hydroxymethyl group instead of a chloromethyl group, which can alter its reactivity and biological activity.
1-(7-(Methyl)-2-azaspiro[4.4]nonan-2-yl)ethanone:
The uniqueness of this compound lies in its chloromethyl group, which provides a versatile site for chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C11H18ClNO |
|---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
1-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone |
InChI |
InChI=1S/C11H18ClNO/c1-9(14)13-5-4-11(8-13)3-2-10(6-11)7-12/h10H,2-8H2,1H3 |
InChI Key |
CGRJMAGTLNDNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(C1)CCC(C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















